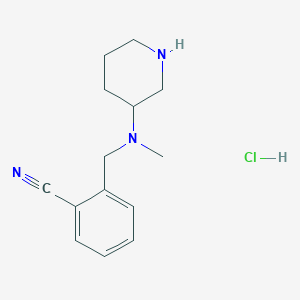

2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

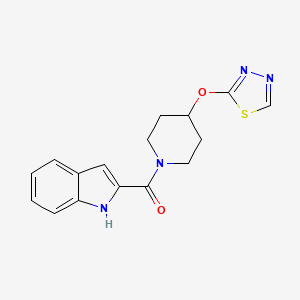

Vue d'ensemble

Description

“2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C14H20ClN3 . It has a molecular weight of 265.78 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Applications De Recherche Scientifique

- Antagonist of α7 Nicotinic Acetylcholine Receptors : Research suggests that this compound acts as an antagonist for α7 nicotinic acetylcholine receptors, which play a role in cognitive function and neuroinflammation . Targeting these receptors may have implications for neurological disorders.

- Potential Antipsychotic Agent : Investigations into its pharmacological properties indicate potential antipsychotic effects . Further studies are needed to explore its efficacy and safety.

- Building Block for Medicinal Chemistry : The compound’s straightforward synthesis and broad substrate scope make it a valuable building block in organic synthesis . Researchers have used it to create diverse chemical structures.

- Cyanation Reactions : Its nitrile group allows for efficient cyanation reactions, which are essential in drug discovery and material science . These reactions yield cyano-substituted compounds.

- Coordination Chemistry : Its coordination with metal ions has been investigated for designing new luminescent materials . These materials find applications in displays, sensors, and optoelectronics.

- Neuroprotective Effects : Studies have explored its potential neuroprotective properties against oxidative stress and neuroinflammation . These effects could be relevant in neurodegenerative diseases.

- Enzyme Inhibitors : Researchers have explored its inhibitory effects on specific enzymes, such as acetylcholinesterase and butyrylcholinesterase . These enzymes play roles in neurodegenerative diseases and cancer.

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Luminescent Materials

Neuroscience and Neuroprotection

Chemical Biology and Enzyme Inhibition

Mécanisme D'action

Target of Action

The primary targets of 2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets

Mode of Action

Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride. Given its structural similarity to other piperidine derivatives , it may influence pathways involving these compounds.

Pharmacokinetics

The compound’s molecular weight (265782 Da ) suggests it may have good oral bioavailability, as compounds with a molecular weight below 500 Da are generally well absorbed in the gastrointestinal tract .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride. For instance, the compound’s stability may be affected by storage conditions .

Propriétés

IUPAC Name |

2-[[methyl(piperidin-3-yl)amino]methyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c1-17(14-7-4-8-16-10-14)11-13-6-3-2-5-12(13)9-15;/h2-3,5-6,14,16H,4,7-8,10-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEALJTZPSCMFEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1C#N)C2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2829508.png)

![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)

![4-Chloro-1-ethyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2829519.png)

![7-(2,4-dichlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829520.png)

![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)

![Methyl 3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2829525.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2829527.png)